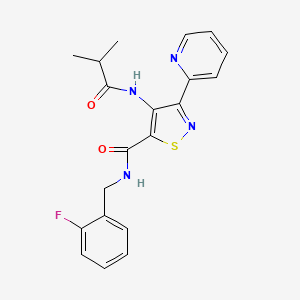

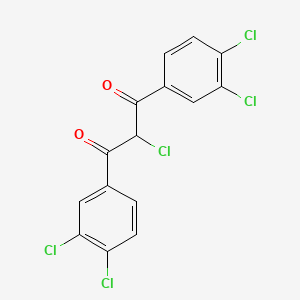

![molecular formula C20H19N3OS B2499597 2-(sec-butylthio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 536704-02-6](/img/structure/B2499597.png)

2-(sec-butylthio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(sec-butylthio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one, also known as NSC 693868, is a pyrimidoindole derivative that has been the focus of scientific research due to its potential as an anticancer agent.

Applications De Recherche Scientifique

Synthesis and Characterization

Derivative Synthesis : Reactions involving methyl 3-amino-1H-indole-2-carboxylates with aryl isothiocyanates lead to the formation of 3-aryl-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-ones. These compounds undergo alkylation at the sulfur atom, showcasing the versatile chemistry and synthetic utility of pyrimidoindole derivatives in creating structurally diverse molecules (Shestakov et al., 2009).

Novel Synthesis Routes : A new approach for synthesizing 3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one derivatives has been developed, highlighting an environmentally friendly method using di-2-pyridyl thionocarbonate (DPT) instead of the harmful thiophosgene. This provides a new avenue for synthesizing indole derivatives with varied structural diversity (Barone & Catalfo, 2017).

Potential Bioactive Applications

Antimicrobial Activity : Pyrimidoindole derivatives have been investigated for their antimicrobial properties. A series of pyimidino derivatives demonstrated significant antimicrobial activity, suggesting their potential as lead compounds in drug discovery efforts targeting various microbial infections (Chauhan et al., 2017).

Adenosine Receptor Antagonism : Pyrimidoindole derivatives were synthesized and evaluated for their affinity towards adenosine receptors. These compounds, specifically designed with phenyl or hetaryl groups, showed potential as adenosine receptor antagonists, opening up possibilities for their application in treating diseases associated with adenosine dysregulation (Hess et al., 2000).

Antiviral Properties : Novel pyrimido[4,5-b]indole ribonucleosides with antiviral activity against Dengue virus were developed. These compounds, bearing phenyl or hetaryl groups, highlight the therapeutic potential of pyrimidoindole derivatives in antiviral drug development (Tichy et al., 2012).

Mécanisme D'action

Target of Action

The primary target of this compound is the c-Met receptor , a protein that plays a crucial role in cancer cell survival, proliferation, and migration . The compound binds to the active site of the c-Met receptor, inhibiting its function and leading to anti-tumor activity .

Mode of Action

The compound interacts with its target, the c-Met receptor, through a process known as molecular docking . This involves the compound fitting into the active site of the c-Met receptor like a key into a lock, preventing the receptor from carrying out its normal function . The inhibition of the c-Met receptor leads to a decrease in cancer cell survival, proliferation, and migration .

Biochemical Pathways

The compound affects the c-Met signaling pathway , which is involved in cell survival, proliferation, and migration . By inhibiting the c-Met receptor, the compound disrupts this pathway, leading to decreased cancer cell survival and proliferation .

Pharmacokinetics

The compound’s potent anti-tumor activity suggests that it may have favorable adme properties that allow it to reach its target in the body and exert its effects .

Result of Action

The result of the compound’s action is a decrease in cancer cell survival, proliferation, and migration . This is due to the compound’s inhibition of the c-Met receptor, which disrupts the c-Met signaling pathway and leads to these anti-tumor effects .

Propriétés

IUPAC Name |

2-butan-2-ylsulfanyl-3-phenyl-5H-pyrimido[5,4-b]indol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3OS/c1-3-13(2)25-20-22-17-15-11-7-8-12-16(15)21-18(17)19(24)23(20)14-9-5-4-6-10-14/h4-13,21H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWTFNGZUGHSJNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)SC1=NC2=C(C(=O)N1C3=CC=CC=C3)NC4=CC=CC=C42 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2499515.png)

![1-(4-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B2499517.png)

![3-(4-Phenoxy-phenyl)-1-piperidin-3-yl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine](/img/no-structure.png)

![6-(2-((tert-Butoxycarbonyl)amino)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2499522.png)

![ethyl 1-(5-{[(E)-2-(2,4-dichlorobenzoyl)hydrazono]methyl}-1,3-thiazol-2-yl)-4-piperidinecarboxylate](/img/structure/B2499527.png)

![3-[2-(4-Ethylphenoxy)ethyl]-5,5-dimethyl-1,3-oxazolidine](/img/structure/B2499534.png)

![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(2-methylpropyl)oxamide](/img/structure/B2499536.png)

![3-benzyl-6-ethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2499537.png)